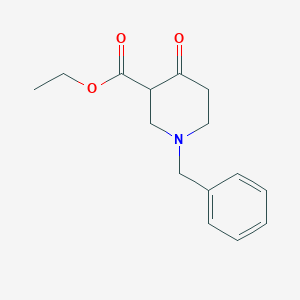

Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-2-19-15(18)13-11-16(9-8-14(13)17)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSZJQBQGFBFSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CCC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10275984 | |

| Record name | ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10275984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41276-30-6 | |

| Record name | ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10275984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate physical properties

An In-depth Technical Guide to the Physical Properties of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate

Abstract

This compound is a heterocyclic organic compound of significant interest within pharmaceutical research and development. As a substituted piperidone, it serves as a versatile synthetic intermediate for a range of complex molecular targets. The hydrochloride salt of this compound, for instance, is a key intermediate in the synthesis of the antibacterial agent Balofloxacin[1]. A comprehensive understanding of its physical properties is paramount for its effective handling, characterization, reaction optimization, and purification. This guide provides a detailed examination of the known physical and spectral properties of this compound, offering foundational data for researchers, chemists, and drug development professionals.

Chemical Identity and Structure

The fundamental identity of a compound is established by its structure and internationally recognized identifiers. This compound is characterized by a piperidine ring N-substituted with a benzyl group. The ring contains a ketone at the 4-position and an ethyl carboxylate group at the 3-position.

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 41276-30-6 | [2] |

| Molecular Formula | C₁₅H₁₉NO₃ | [2] |

| Molecular Weight | 261.32 g/mol | [2] |

| Canonical SMILES | CCOC(=O)C1CN(CCC1=O)CC2=CC=CC=C2 | [2] |

| InChIKey | ROSZJQBQGFBFSW-UHFFFAOYSA-N | [2] |

| PubChem CID | 102624 | [2] |

Physicochemical Properties

The physicochemical properties dictate the compound's behavior in various physical states and environments, influencing everything from reaction kinetics to formulation. The data presented below is for the free base and its common hydrochloride salt, as specified.

| Property | Value | Notes |

| Appearance | Beige crystalline powder | Data for the hydrochloride salt.[] Appearance of the free base is not explicitly documented in the provided sources. |

| Melting Point | 160-170 °C | For the hydrochloride salt (CAS 1454-53-1).[] The melting point of the free base is not specified. |

| Boiling Point | 379.7 °C at 760 mmHg | Predicted value for the hydrochloride salt.[] |

| Molecular Weight (HCl Salt) | 297.78 g/mol | [][4] |

| Topological Polar Surface Area | 46.6 Ų | [2] |

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of the compound. The following sections detail the expected and reported spectral characteristics.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering structural clues.

-

Molecular Ion (M⁺): The electron impact (EI) mass spectrum is expected to show a molecular ion peak at m/z = 261, corresponding to the molecular weight of the free base.

-

Key Fragments: GC-MS data indicates prominent peaks at m/z values of 91, 214, and 261.[2]

-

m/z = 91: This is a classic and very stable tropylium cation ([C₇H₇]⁺), confirming the presence of the benzyl group.

-

m/z = 214: This fragment likely corresponds to the loss of an ethoxy group radical (•OC₂H₅, 45 Da) and a hydrogen atom from the molecular ion.

-

m/z = 261: This represents the intact molecular ion [M]⁺.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. While specific spectra for this compound are not available in the search results, a theoretical prediction based on its structure is as follows:

-

¹H NMR:

-

Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm, integrating to 5H, corresponding to the monosubstituted benzene ring.

-

Benzylic Protons: A singlet around δ 3.6-3.8 ppm, integrating to 2H, for the -CH₂- group attached to the nitrogen and the phenyl ring.

-

Piperidine Ring Protons: A series of complex multiplets between δ 2.5-3.5 ppm.

-

Ethyl Ester Group: A quartet around δ 4.1-4.3 ppm (2H, -O-CH₂-CH₃) and a triplet around δ 1.2-1.4 ppm (3H, -O-CH₂-CH₃).

-

-

¹³C NMR:

-

Carbonyl Carbons: Two signals in the downfield region: one around δ 200-210 ppm for the ketone (C4) and one around δ 165-175 ppm for the ester (C=O).

-

Aromatic Carbons: Signals between δ 127-138 ppm.

-

Benzylic Carbon: A signal around δ 60 ppm.

-

Piperidine Ring Carbons: Several signals in the aliphatic region (δ 40-60 ppm).

-

Ethyl Ester Carbons: Signals around δ 61 ppm (-O-CH₂) and δ 14 ppm (-CH₃).

-

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

-

C=O Stretch (Ketone): A strong, sharp absorption band around 1715-1730 cm⁻¹.

-

C=O Stretch (Ester): A strong, sharp absorption band around 1735-1750 cm⁻¹.

-

C-H Stretch (Aromatic): Signals typically appear just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Signals typically appear just below 3000 cm⁻¹.

-

C-N Stretch: A band in the region of 1100-1300 cm⁻¹.

-

C-O Stretch (Ester): Two bands, typically around 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹.

Experimental Protocols for Physical Property Determination

The following sections describe standardized laboratory procedures for determining key physical properties. These are generalized methods that serve as a starting point for experimental design.

Melting Point Determination

Causality: The melting point is a robust indicator of purity. A pure crystalline solid melts over a narrow temperature range. Impurities typically depress and broaden this range. This protocol uses a digital melting point apparatus for precise and reproducible measurements.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary into the heating block of a digital melting point apparatus.

-

Heating Profile: Set a rapid heating ramp (10-20 °C/min) for a coarse measurement. Once a rough melting range is found, repeat with a fresh sample using a slow ramp rate (1-2 °C/min) starting from ~20 °C below the expected point.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The melting range is the span between these two temperatures.

Qualitative Solubility Assessment

Causality: Understanding a compound's solubility is critical for choosing appropriate solvents for reactions, purification (crystallization), and analysis (e.g., NMR, HPLC). This protocol establishes solubility in a range of common laboratory solvents.

Methodology:

-

Solvent Selection: Prepare a panel of representative solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Sample Measurement: Add approximately 10 mg of the compound to a series of small, labeled test tubes.

-

Solvent Addition: Add the selected solvent to each tube dropwise, starting with 0.5 mL.

-

Observation & Agitation: After each addition, agitate the mixture (e.g., vortex) for 30 seconds and observe.

-

Classification:

-

Soluble: The solid completely dissolves.

-

Partially Soluble: Some, but not all, of the solid dissolves.

-

Insoluble: The solid does not appear to dissolve.

-

-

Documentation: Record the results for each solvent. For soluble samples, the approximate concentration can be noted (e.g., soluble at >20 mg/mL).

Safety and Handling

Proper handling is crucial to ensure laboratory safety. The following information is based on the Globally Harmonized System (GHS) classification.

-

Signal Word: Warning[2]

-

GHS Hazard Statements: [2]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements (Selected): [2]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handling Recommendations: Personnel should handle this compound in a well-ventilated area, preferably within a chemical fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn.

Conclusion

This compound is a crystalline solid, typically encountered as its more stable hydrochloride salt. Its key physical characteristics, including a molecular weight of 261.32 g/mol for the free base and a melting point of 160-170 °C for the hydrochloride salt, are well-defined. The spectroscopic data, particularly the characteristic mass spectrum fragmentation pattern, provides clear markers for its identification. The information and protocols detailed in this guide serve as a comprehensive resource for scientists, enabling safe handling, accurate characterization, and effective use of this important synthetic building block in research and drug discovery pipelines.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 102624, this compound. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 102623, this compound hydrochloride. Retrieved from [Link].

-

Apicule (n.d.). This compound hydrochloride (CAS No: 1454-53-1). Retrieved from [Link].

-

Chemsrc (n.d.). Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride. Retrieved from [Link].

Sources

Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate chemical structure

An In-depth Technical Guide to Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's chemical structure, synthesis, characterization, reactivity, and applications, with a focus on the causal principles behind its synthetic utility and analytical validation.

Introduction: A Versatile Scaffold in Drug Discovery

The piperidine ring is a ubiquitous structural motif found in numerous pharmaceuticals and natural alkaloids, valued for its favorable pharmacokinetic properties.[1][2] this compound (also known as 1-Benzyl-3-carbethoxy-4-piperidone) is a highly functionalized piperidine derivative that serves as a critical starting material and intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[3] Its strategic arrangement of a β-keto ester system within a protected piperidine ring allows for a wide array of chemical transformations, making it an invaluable tool for constructing diverse molecular architectures.

This guide will explore the fundamental chemistry of this compound, providing both theoretical grounding and practical, field-proven methodologies for its synthesis and application.

Chemical Identity and Physicochemical Properties

The structural integrity of a synthetic building block is paramount. This compound features a piperidine core N-substituted with a benzyl group, which serves as a common protecting group that can be removed via hydrogenolysis. The core functionality lies in the C3-C4 substitution pattern, comprising an ethyl carboxylate group at the 3-position and a ketone at the 4-position.

Table 1: Physicochemical and Identification Data

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [4] |

| Molecular Formula | C₁₅H₁₉NO₃ | [4] |

| Molecular Weight | 261.32 g/mol | [4] |

| CAS Number | 41276-30-6 | [4] |

| Canonical SMILES | CCOC(=O)C1CN(CCC1=O)CC2=CC=CC=C2 | [4] |

| InChI Key | ROSZJQBQGFBFSW-UHFFFAOYSA-N | [4] |

| Appearance | Typically an oil or low-melting solid | General Knowledge |

| Hydrochloride Salt CAS | 1454-53-1 | [5] |

| Hydrochloride Mol. Wt. | 297.78 g/mol |[5][6] |

Synthesis: The Dieckmann Condensation Approach

The most common and industrially relevant synthesis of this compound is achieved through an intramolecular Dieckmann condensation.[7] This reaction is a cornerstone of cyclic β-keto ester synthesis. The causality behind this choice is its efficiency in forming five- and six-membered rings from acyclic diester precursors. The reaction proceeds by forming an enolate, which then attacks the second ester group intramolecularly, leading to cyclization.

The precursor, a diester, is typically formed by the N-alkylation of a secondary amine with two different haloacetate/acrylate derivatives.[8] A strong base, such as sodium ethoxide or sodium hydride, is required to deprotonate the α-carbon to initiate the cyclization.[8]

Caption: Synthetic workflow for this compound via Dieckmann condensation.

Detailed Experimental Protocol

The following protocol is a synthesized representation based on established chemical principles and literature reports.[8][9]

Objective: To synthesize this compound hydrochloride.

Materials:

-

N-benzyl-N-(ethoxycarbonylmethyl)amino-ethyl propionate (Acyclic Diester Precursor)

-

Sodium ethoxide (NaOEt) or Sodium Hydride (NaH, 60% dispersion in oil)

-

Anhydrous Toluene or Tetrahydrofuran (THF)

-

Hydrochloric Acid (HCl), concentrated or as a solution in ethanol

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with the acyclic diester precursor (1.0 eq) and anhydrous toluene (or THF) to form a ~0.5 M solution.

-

Base Addition: The solution is cooled to 0 °C in an ice bath. Sodium ethoxide (1.1 eq) or sodium hydride (1.1 eq) is added portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C. Rationale: The use of a strong, non-nucleophilic base is critical to favor enolate formation without competing saponification of the ester.

-

Cyclization Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (typically 80-110 °C depending on the solvent) for 2-4 hours. The reaction progress is monitored by Thin-Layer Chromatography (TLC). Rationale: Heating provides the activation energy for the intramolecular cyclization to proceed to completion.

-

Quenching and Workup: The reaction is cooled to room temperature and then quenched by carefully pouring it into ice-cold water. The mixture is acidified to pH ~2-3 with concentrated HCl. Rationale: Acidification neutralizes the excess base and protonates the resulting β-keto ester enolate.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine. Rationale: The washes remove acidic and water-soluble impurities.

-

Drying and Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification/Crystallization: The crude product can be purified by column chromatography or by crystallization. To obtain the hydrochloride salt, the crude free base is dissolved in a minimal amount of ethyl acetate or diethyl ether, and a solution of HCl in ethanol or ether is added dropwise until precipitation is complete. The resulting solid is collected by filtration, washed with cold ether, and dried under vacuum.[9]

Spectroscopic Characterization and Structural Validation

Validation of the target structure is achieved through a combination of spectroscopic methods. The key is to confirm the presence of all functional groups and the overall molecular framework.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the ethyl ester (a triplet around 1.2 ppm and a quartet around 4.1 ppm), the benzyl group (multiplets between 7.2-7.4 ppm for the aromatic protons and a singlet around 3.6 ppm for the benzylic CH₂), and several multiplets in the 2.5-3.5 ppm range corresponding to the piperidine ring protons.[10]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals include the ketone carbonyl (~205 ppm), the ester carbonyl (~170 ppm), carbons of the aromatic ring (127-138 ppm), and the benzylic carbon (~60 ppm).[4]

-

IR (Infrared) Spectroscopy: The spectrum will be dominated by two strong carbonyl stretching bands: one for the ketone C=O (around 1715 cm⁻¹) and one for the ester C=O (around 1740 cm⁻¹).

-

MS (Mass Spectrometry): Electrospray ionization (ESI-MS) will show a prominent peak for the protonated molecule [M+H]⁺ at m/z 262.14.[4]

Chemical Reactivity and Synthetic Applications

The synthetic value of this compound stems from the reactivity of its β-keto ester moiety. This functionality allows for a diverse range of subsequent transformations.

-

Decarboxylation: The ester can be hydrolyzed and subsequently decarboxylated under acidic or thermal conditions to yield N-benzyl-4-piperidone, another crucial synthetic intermediate.[7]

-

Alkylation/Acylation: The α-carbon (C3) is acidic and can be deprotonated to form an enolate, which can then be alkylated or acylated to introduce substituents at this position.

-

Heterocycle Formation: The 1,3-dicarbonyl system is a classic precursor for forming fused heterocyclic rings (e.g., pyrazoles, isoxazoles) by condensation with reagents like hydrazine or hydroxylamine.

-

Reduction: The ketone can be selectively reduced to a hydroxyl group, creating a chiral center and providing access to stereochemically complex molecules.[11]

This versatility makes it a key intermediate in the synthesis of various APIs, most notably the fluoroquinolone antibiotic Balofloxacin .[3][8]

Caption: Synthetic utility of this compound in generating diverse pharmaceutical scaffolds.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols are essential. This compound and its hydrochloride salt are classified with specific hazards.

Table 2: GHS Hazard Information

| Hazard Code | Description | Source |

|---|---|---|

| H315 | Causes skin irritation | [4][5][12] |

| H319 | Causes serious eye irritation | [4][5][12] |

| H335 | May cause respiratory irritation |[4][5] |

Handling:

-

Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[13]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12]

-

Avoid contact with skin, eyes, and clothing.[13]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]

-

Keep away from strong oxidizing agents.[13]

Conclusion

This compound is more than just a chemical compound; it is a testament to the power of strategic molecular design. Its synthesis via the robust Dieckmann condensation and the versatile reactivity of its β-keto ester functionality provide chemists with a reliable and adaptable platform for drug discovery. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is crucial for any researcher aiming to leverage the vast potential of piperidine-based scaffolds in the development of next-generation therapeutics.

References

-

O. I. Zavarzin, M. S. Fedorova, S. G. Zlotin, "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications," International Journal of Molecular Sciences, 2023. [Link][1][2][14]

-

Scripps Research Institute, "New modular strategy reduces piperidine synthesis steps for pharmaceuticals," Scripps Research News, 2024. [Link][15]

-

H. Naseem et al., "Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series," Polycyclic Aromatic Compounds, 2024. [Link][16]

-

PubChem, "this compound," National Center for Biotechnology Information. [Link][4]

-

PubChem, "this compound hydrochloride," National Center for Biotechnology Information. [Link][5]

-

Apicule, "this compound hydrochloride (CAS No: 1454-53-1) API Intermediate Manufacturers," Apicule Website. [Link][3]

-

PubChem, "Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride," National Center for Biotechnology Information. [Link][6]

-

PubChem, "Ethyl 3-oxo-1-(phenylmethyl)-4-piperidinecarboxylate," National Center for Biotechnology Information. [Link][17]

-

Google Patents, "CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride," Google Patents. [8]

-

Google Patents, "CN1583742A - Method for preparing 4-piperidyl piperidine," Google Patents. [7]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | Semantic Scholar [semanticscholar.org]

- 3. apicule.com [apicule.com]

- 4. This compound | C15H19NO3 | CID 102624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound hydrochloride | C15H20ClNO3 | CID 102623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride | C15H20ClNO3 | CID 2723880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

- 8. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]

- 9. Page loading... [guidechem.com]

- 10. Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate(39514-19-7) 1H NMR [m.chemicalbook.com]

- 11. Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate CAS#: 39514-19-7 [m.chemicalbook.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

- 14. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. news-medical.net [news-medical.net]

- 16. tandfonline.com [tandfonline.com]

- 17. Ethyl 3-oxo-1-(phenylmethyl)-4-piperidinecarboxylate | C15H19NO3 | CID 419705 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate (CAS 41276-30-6): Synthesis, Characterization, and Applications in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate, a pivotal heterocyclic building block in modern medicinal chemistry. We will explore its synthesis, with a focus on the mechanistic underpinnings of the Dieckmann condensation, its comprehensive analytical characterization, critical applications in the development of novel therapeutics, and essential safety protocols for laboratory handling.

Core Physicochemical & Structural Properties

This compound, also known by synonyms such as 1-Benzyl-3-ethoxycarbonyl-4-piperidone, is a β-keto ester featuring a piperidone core. This structural arrangement provides a versatile scaffold for chemical elaboration in drug discovery programs. The N-benzyl group offers stability and a handle that can be modified or removed via hydrogenation, while the keto and ester functionalities serve as key reactive sites for further diversification.

| Property | Value | Source(s) |

| CAS Number | 41276-30-6 | |

| Molecular Formula | C₁₅H₁₉NO₃ | |

| Molecular Weight | 261.32 g/mol | |

| IUPAC Name | This compound | |

| Density | 1.2 ± 0.1 g/cm³ | |

| Boiling Point | 379.7 ± 42.0 °C at 760 mmHg | |

| Flash Point | 183.4 ± 27.9 °C | |

| Physical Form | Powder or pale yellow oil | |

| XLogP3 | 1.7 |

Synthesis and Mechanistic Insights: The Dieckmann Condensation

The most common and efficient synthesis of this molecule is achieved through an intramolecular Dieckmann condensation. This reaction is a cornerstone of organic chemistry for forming five- and six-membered rings, and its application here is a textbook example of creating the functionalized piperidone core.

The causality for choosing this pathway lies in its efficiency. The reaction uses a suitable diester precursor, which, in the presence of a strong base like sodium hydride (NaH), undergoes an intramolecular cyclization to yield the thermodynamically favored six-membered β-keto ester ring system. The base serves to deprotonate the α-carbon of one ester group, generating a nucleophilic enolate that subsequently attacks the carbonyl carbon of the second ester group, leading to cyclization and elimination of an alkoxide.

Caption: Dieckmann Condensation Synthesis Route.

Step-by-Step Synthesis Protocol

This protocol is a self-validating system; successful formation of the product can be monitored via Thin Layer Chromatography (TLC) and confirmed by the analytical methods described in the next section.

-

Preparation: To a suspension of sodium hydride (NaH) (1.2 equivalents) in anhydrous benzene under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of the precursor Michael adduct (1.0 equivalent) in benzene drop-wise at room temperature.

-

Reaction: Heat the reaction mixture to reflux for approximately 3 hours. The progress of the reaction should be monitored by TLC, observing the consumption of the starting material.

-

Quenching: After the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of a saturated ammonium chloride (NH₄Cl) solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic phase sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification: Purify the resulting pale yellow oil via column chromatography over silica gel (using an ethyl acetate-petroleum ether gradient) to afford the pure ketoester.

Analytical Characterization

Confirming the identity and purity of this compound is essential. A multi-technique approach ensures a self-validating analytical system.

Caption: Post-Synthesis Analytical Workflow.

| Analysis Technique | Expected Result | Source(s) |

| ¹H NMR | Signals corresponding to the ethyl ester (triplet and quartet), benzyl group (aromatic protons and benzylic CH₂), and the piperidine ring protons. | |

| ¹³C NMR | Resonances for the two carbonyl carbons (keto and ester), aromatic carbons, and aliphatic carbons of the ethyl and piperidine moieties. | |

| Mass Spectrometry | The molecular ion peak [M+H]⁺ at m/z 262. A prominent fragment is often observed at m/z 91, corresponding to the stable benzyl cation. | |

| IR Spectroscopy | Characteristic strong absorption bands for the C=O stretch of the ketone (around 1715 cm⁻¹) and the ester (around 1740 cm⁻¹). |

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its role as a versatile intermediate for synthesizing complex, biologically active molecules. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in central nervous system (CNS) drugs and other therapeutics.

The compound serves as a foundational block for:

-

Dopamine D₄ Receptor Antagonists: Used as a starting reagent in the synthesis of chromeno[3,4-c]pyridin-5-ones, which have shown selectivity for the D₄ receptor and potential as antipsychotic agents.

-

Serotonin 5-HT₄ Receptor Agonists: Employed as a key building block for benzamide derivatives that act as selective 5-HT₄ receptor agonists, investigated for their potential to enhance gastrointestinal motility.

-

Nicotinic Acetylcholine Receptor (nAChR) Agonists: The piperidone core is utilized in the synthesis of novel diazabicyclo[4.2.0]octane ligands, which are potent nAChR agonists.

-

Antibacterial Agents: It is a key intermediate in the synthesis of Balofloxacin, a fluoroquinolone antibiotic.

Caption: Versatility as a Drug Discovery Scaffold.

Safety, Handling, and Storage

Proper handling is crucial due to the compound's irritant properties. All operations should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).

| Safety Aspect | Guideline | Source(s) |

| GHS Pictogram | Exclamation Mark (GHS07) | |

| Signal Word | Warning | |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Required PPE | Chemical-resistant gloves, safety goggles, laboratory clothing, N95 dust mask. | |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. For long-term stability, storage under an inert gas (Nitrogen or Argon) at 2-8°C is recommended. |

Conclusion

This compound is more than a simple chemical reagent; it is a validated and highly valuable scaffold for the construction of diverse and potent pharmaceutical agents. Its straightforward synthesis via the Dieckmann condensation, combined with multiple reactive sites for diversification, ensures its continued relevance in drug discovery and development. A thorough understanding of its properties, synthesis, and handling is essential for any scientist leveraging its potential to create next-generation therapeutics.

References

-

Chemsrc. Ethyl 1-benzyl-4-oxonipecotate | CAS#:41276-30-6. [Link]

- XiXisys. *GHS 11 (Rev.11) SDS Word 下载

Molecular weight of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate

An In-Depth Technical Guide to Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate

This guide provides a comprehensive technical overview of this compound, a pivotal intermediate in contemporary pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's core physicochemical properties, synthesis methodologies, and significant applications, grounding all information in established scientific literature.

Introduction and Strategic Importance

This compound is a heterocyclic compound featuring a piperidone core. Its strategic importance in medicinal chemistry stems from its versatile structure, which serves as a foundational scaffold for the synthesis of a wide array of biologically active molecules. The presence of a reactive keto group, an ester moiety, and a benzyl-protected nitrogen atom makes it a highly valuable building block for creating complex molecular architectures. Notably, it is a key intermediate in the synthesis of various receptor agonists and antagonists, highlighting its role in the development of novel therapeutics.[1][2]

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and drug design. These properties dictate its reactivity, solubility, and handling requirements.

Core Properties

The essential identifiers and properties of this compound are summarized below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₉NO₃ | PubChem[3] |

| Molecular Weight | 261.32 g/mol | PubChem[3] |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 41276-30-6 | PubChem[3] |

| Appearance | White to Almost white powder to crystal | TCI Chemicals[4] |

| Melting Point | 162 °C (decomposes) (for hydrochloride salt) | Sigma-Aldrich |

The compound is often utilized in its hydrochloride salt form, which can enhance its stability and ease of handling.[1][5] The molecular weight of the hydrochloride salt is 297.78 g/mol .[1][5]

Chemical Structure

The structural arrangement of this compound is central to its utility. The diagram below illustrates its molecular architecture.

Caption: Chemical structure of this compound.

Synthesis Methodologies: A Protocol Deep-Dive

The synthesis of this compound and its hydrochloride salt is well-documented, with several established methods. The choice of method often depends on the starting materials, desired yield, and scalability.

Synthesis via N-Benzylation of Piperidone Precursor

A common and effective route involves the N-benzylation of a pre-existing 3-ethoxycarbonyl-4-piperidone scaffold. This method is advantageous due to the commercial availability of the piperidone starting material.

Protocol:

-

Dissolution: Dissolve 3-oxo-4-piperidine-carboxylic acid ethyl ester in a 10% aqueous solution of sodium bicarbonate. The basic solution deprotonates the secondary amine, rendering it nucleophilic.

-

Cooling: Cool the reaction mixture to between -4°C and 0°C using an ice-salt bath. This is crucial to control the exothermicity of the subsequent benzylation reaction and minimize side-product formation.

-

Benzylation: Prepare a solution of benzyl chloride in acetone and add it dropwise to the cooled reaction mixture. The nucleophilic nitrogen attacks the benzylic carbon, displacing the chloride ion in an SN2 reaction.

-

Reaction Progression: Maintain the reaction in an ice bath for 30 minutes, followed by stirring at room temperature for 2 hours. The progress should be monitored by Thin-Layer Chromatography (TLC) to ensure the consumption of the starting material.

-

Workup and Isolation: Upon completion, quench the reaction by adding water. Extract the aqueous phase with diethyl ether to remove any unreacted benzyl chloride.

-

Acidification and Precipitation: Cool the aqueous layer and acidify to a pH of approximately 2 with concentrated hydrochloric acid. This protonates the tertiary amine, forming the hydrochloride salt which precipitates out as a solid.

-

Purification: The crude product can be further purified by extraction with ethyl acetate, drying over anhydrous magnesium sulfate, and crystallization from petroleum ether to yield the final product.[6]

Caption: Workflow for the synthesis of this compound HCl.

Dieckmann Condensation Approach

An alternative strategy involves an intramolecular Dieckmann condensation. This powerful carbon-carbon bond-forming reaction is particularly useful for constructing cyclic β-keto esters.

Conceptual Workflow:

-

Precursor Synthesis: The synthesis begins with N-benzyl glycine ethyl ester, which is reacted with a 4-halogenated ethyl butyrate in the presence of a base to form a diester intermediate.[7]

-

Intramolecular Cyclization: The diester is then treated with a strong base (e.g., sodium ethoxide, potassium tert-butoxide) to induce an intramolecular condensation between the α-carbon of one ester and the carbonyl of the other, forming the 4-oxopiperidine ring.[7]

-

Hydrolysis and Decarboxylation (if necessary): Depending on the exact reaction conditions and desired final product, a subsequent hydrolysis and decarboxylation step might be required.

-

Workup and Purification: The reaction is quenched, and the product is isolated and purified, often via acidification to form the hydrochloride salt.[7]

This method offers a convergent approach to the piperidone core and is amenable to large-scale production.

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile scaffold in the synthesis of pharmaceuticals.

Building Block for Bioactive Molecules

This compound is a key starting material for synthesizing a range of receptor agonists and antagonists.[1] Its utility is demonstrated in the synthesis of:

-

Selective 5-HT₄ Receptor Agonists: These compounds are investigated for their potential in treating gastrointestinal disorders and cognitive impairments.[1]

-

Dopamine D₄ Receptor Antagonists: Targeted for the development of novel antipsychotic agents.[1]

-

Nicotinic Acetylcholine Receptor Agonists: These have potential applications in treating neurological disorders.[1]

Key Intermediate in Balofloxacin Synthesis

A notable application is its use as a crucial intermediate in the synthesis of Balofloxacin, a fluoroquinolone antibiotic.[7][8] The piperidine ring of the intermediate is incorporated into the final structure of the antibiotic, underscoring the compound's importance in accessing complex drug molecules.

Caption: Role as a versatile building block in pharmaceutical synthesis.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound and its hydrochloride salt are classified with the following hazards:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Conclusion

This compound is more than just a chemical compound; it is a key enabler in the field of medicinal chemistry. Its well-defined physicochemical properties, established synthesis routes, and proven utility as a versatile building block make it an indispensable tool for researchers and scientists. A thorough understanding of its chemistry and handling is paramount for its effective and safe utilization in the pursuit of novel therapeutics.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride. National Center for Biotechnology Information. [Link]

-

PubChem. This compound hydrochloride. National Center for Biotechnology Information. [Link]

- Fofana, M., et al. (2023). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination.

-

Apicule. This compound hydrochloride (CAS No: 1454-53-1) API Intermediate Manufacturers. [Link]

- Google Patents. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

-

NINGBO INNO PHARMCHEM CO.,LTD. Sourcing Pharmaceutical Intermediates: A Guide to Ethyl N-benzyl-3-oxo-4-piperidine-carboxylate Hydrochloride. [Link]

Sources

- 1. Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate technical grade 52763-21-0 [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C15H19NO3 | CID 102624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 1-Benzyl-3-oxo-4-piperidinecarboxylate Hydrochloride | 52763-21-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride | C15H20ClNO3 | CID 2723880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]

- 8. apicule.com [apicule.com]

A Comprehensive Technical Guide to Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of ethyl 1-benzyl-4-oxopiperidine-3-carboxylate, a pivotal intermediate in synthetic organic chemistry and pharmaceutical development. We will delve into its chemical identity, synthesis methodologies with a focus on the underlying mechanisms, comprehensive characterization data, and its significant applications in the creation of bioactive molecules.

Chemical Identity and Physicochemical Properties

This compound is a cyclic β-keto ester with the confirmed IUPAC name This compound .[1] It is also commonly known by synonyms such as 1-Benzyl-3-ethoxycarbonyl-4-piperidone and ethyl 1-benzyl-4-oxonipecotate.[1] This compound is frequently utilized in its hydrochloride salt form for improved stability and handling.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C15H19NO3 | PubChem[1] |

| Molecular Weight | 261.32 g/mol | PubChem[1] |

| CAS Number | 41276-30-6 | PubChem[1] |

| Appearance | White to brown crystalline powder (for hydrochloride salt) | ECHEMI |

| Melting Point | 162-165 °C (hydrochloride salt, dec.) | ECHEMI |

Synthesis of this compound

The primary and most efficient method for synthesizing this compound is through an intramolecular Dieckmann condensation. This reaction is a powerful tool in organic synthesis for the formation of five- and six-membered rings.

The Dieckmann Condensation: A Mechanistic Overview

The Dieckmann condensation is an intramolecular cyclization of a diester in the presence of a strong base to form a β-keto ester. The driving force of the reaction is the formation of a stable enolate of the resulting β-keto ester, which is more acidic than the starting material.

The synthesis of this compound typically starts from an acyclic diester, which is subjected to a strong base like sodium ethoxide or sodium hydride. The mechanism proceeds as follows:

-

Enolate Formation: The base abstracts an acidic α-proton from one of the ester groups to form a carbanion (enolate).

-

Intramolecular Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the other ester group within the same molecule.

-

Cyclization and Elimination: This attack leads to the formation of a cyclic tetrahedral intermediate, which then collapses, eliminating an ethoxide leaving group to form the cyclic β-keto ester.

-

Deprotonation of the β-keto ester: The product, a β-keto ester, has a highly acidic proton between the two carbonyl groups. The base present in the reaction mixture deprotonates this position to form a stable enolate. This step is crucial as it drives the equilibrium towards the product.

-

Protonation: An acidic workup is then performed to protonate the enolate and yield the final product.

Caption: Workflow of the Dieckmann Condensation for the synthesis of this compound.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound hydrochloride, adapted from established procedures.[2]

Materials:

-

N-benzyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester (the acyclic diester precursor)

-

Sodium ethoxide or Sodium hydride

-

Anhydrous toluene or benzene

-

Hydrochloric acid (for hydrochloride salt formation)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

Reaction Setup: A solution of N-benzyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester in anhydrous toluene is added to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Base Addition: Sodium ethoxide (or sodium hydride) is added portion-wise to the stirred solution at room temperature under a nitrogen atmosphere. The choice of a strong, non-nucleophilic base is critical to promote enolate formation without competing side reactions.

-

Reflux: The reaction mixture is heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC). The elevated temperature provides the necessary activation energy for the cyclization to occur at a reasonable rate.

-

Quenching and Workup: After the reaction is complete (as indicated by TLC), the mixture is cooled to room temperature and quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine.

-

Drying and Concentration: The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product as an oil.

-

Purification and Salt Formation: The crude product can be purified by vacuum distillation or column chromatography. For the preparation of the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., ethyl acetate) and treated with a solution of hydrochloric acid. The resulting precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum to afford this compound hydrochloride as a crystalline solid.

Comprehensive Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the ethyl ester protons (a quartet and a triplet), the benzylic protons (a singlet), and the protons of the piperidine ring and the aromatic ring. |

| ¹³C NMR | The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the ketone and the ester, the carbons of the aromatic ring, the benzylic carbon, and the carbons of the piperidine ring and the ethyl group. |

| Infrared (IR) | The IR spectrum will exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Applications in Drug Discovery and Development

This compound is a highly valuable building block in the synthesis of a wide range of pharmacologically active compounds, primarily due to the versatile reactivity of its piperidine ring and β-keto ester moiety.

Synthesis of Balofloxacin

A prominent application of this intermediate is in the synthesis of Balofloxacin, a fluoroquinolone antibiotic.[3] The piperidine moiety of this compound is incorporated into the final structure of the drug, contributing to its pharmacokinetic and pharmacodynamic properties.

Caption: Role of this compound in the synthesis of Balofloxacin.

Precursor for Novel Bioactive Molecules

Beyond its use in antibiotic synthesis, this compound serves as a versatile scaffold for the development of other therapeutic agents. The piperidine core is a common feature in many centrally active drugs. The ketone and ester functionalities allow for a variety of chemical transformations, enabling the synthesis of diverse libraries of compounds for screening and lead optimization in drug discovery programs targeting:

-

Opioid Analgesics: The piperidine skeleton is a core structure in many potent opioid receptor agonists.

-

Antipsychotics and Antidepressants: Many drugs targeting CNS disorders incorporate the piperidine motif.

-

Receptor Agonists and Antagonists: The modifiable structure allows for the synthesis of ligands for various G-protein coupled receptors (GPCRs) and ion channels.

Safety and Handling

This compound and its hydrochloride salt should be handled with appropriate safety precautions in a laboratory setting. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[1] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a cornerstone intermediate for medicinal chemists and process development scientists. Its efficient synthesis via the Dieckmann condensation, coupled with its versatile chemical handles, makes it an invaluable tool in the construction of complex molecular architectures with significant therapeutic potential. A thorough understanding of its synthesis, characterization, and reactivity is essential for its effective utilization in modern drug discovery and development.

References

-

PubChem. This compound. Available from: [Link]

-

Apicule. This compound hydrochloride (CAS No: 1454-53-1) API Intermediate Manufacturers. Available from: [Link]

- Google Patents. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

Sources

A Comprehensive Spectroscopic and Structural Analysis of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate

An In-depth Technical Guide

Introduction

Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical development. As a substituted piperidine, it belongs to a class of compounds frequently incorporated into the core structures of various therapeutic agents, particularly those targeting the central nervous system.[1] Its bifunctional nature, featuring a β-keto ester system, allows for a wide range of subsequent chemical modifications, making it a versatile starting material for complex molecular syntheses.

The unambiguous structural confirmation of this intermediate is paramount to ensure the integrity of multi-step synthetic pathways and the identity of final active pharmaceutical ingredients. This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the definitive identification and quality control of this compound. We will delve into the interpretation of spectral features with an emphasis on the underlying chemical principles and potential structural nuances, such as tautomerism.

Molecular Structure and Inherent Tautomerism

The primary structure is that of a piperidine ring N-substituted with a benzyl group. The ring is functionalized with a ketone at the C4 position and an ethyl carboxylate group at the C3 position. The molecular formula is C₁₅H₁₉NO₃, with a molecular weight of 261.32 g/mol .[2]

A critical aspect of this molecule's chemistry, directly influencing its spectroscopic signature, is the potential for keto-enol tautomerism. The hydrogen on the α-carbon (C3) is acidic, allowing for the formation of an enol isomer. This equilibrium is highly dependent on the solvent and temperature, with polar, protic solvents or the presence of acid/base traces often shifting the equilibrium.

Caption: General workflow for the spectroscopic analysis of a synthetic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Analysis is typically performed in deuterated chloroform (CDCl₃), which is a non-polar aprotic solvent that favors the keto tautomer.

Experimental Protocol: NMR

-

Sample Preparation: Accurately weigh 10-15 mg of the compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small drop of a solution containing tetramethylsilane (TMS) to serve as the internal standard (δ = 0.00 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer at room temperature.

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the TMS signal.

¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.20 - 7.40 | Multiplet | 5H | Ar-H | Protons of the monosubstituted benzene ring of the benzyl group. |

| ~ 4.15 | Quartet | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethyl ester, split by the adjacent methyl group. |

| ~ 3.60 | Singlet | 2H | Ar-CH₂ -N | Benzylic protons. Appears as a singlet as adjacent protons are too distant for significant coupling. |

| ~ 3.45 | Triplet | 1H | CH -COOEt | Methine proton at the C3 position. It is adjacent to the C2 methylene group. |

| ~ 2.50 - 2.90 | Multiplet | 4H | N-CH₂ & CH₂ -C=O | Overlapping signals from the piperidine ring protons at C2 and C5. |

| ~ 2.20 - 2.40 | Multiplet | 2H | N-CH₂-CH₂ | Piperidine ring protons at C6. |

| ~ 1.25 | Triplet | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl ester, split by the adjacent methylene group. |

¹³C NMR Spectral Analysis

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum is typically acquired with proton decoupling, resulting in singlets for each carbon. A ¹³C NMR spectrum has been reported and is available in public databases. [2]

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 205.0 | C =O (Ketone) | Ketone carbonyls typically appear in this downfield region. |

| ~ 169.0 | C =O (Ester) | Ester carbonyls are generally found upfield from ketone carbonyls. |

| ~ 137.0 | Ar-C (Quaternary) | The ipso-carbon of the benzyl group attached to the methylene. |

| ~ 129.0 | Ar-C H | Aromatic carbons of the benzyl group. |

| ~ 128.5 | Ar-C H | Aromatic carbons of the benzyl group. |

| ~ 127.5 | Ar-C H | Aromatic carbons of the benzyl group. |

| ~ 63.0 | Ar-C H₂-N | Benzylic carbon. |

| ~ 61.0 | -O-C H₂-CH₃ | Methylene carbon of the ethyl ester. |

| ~ 55.0 - 60.0 | Piperidine C | Piperidine ring carbons (C2, C5, C6). Specific assignment often requires 2D NMR. |

| ~ 45.0 | C H-COOEt | Methine carbon at C3. |

| ~ 14.0 | -O-CH₂-C H₃ | Methyl carbon of the ethyl ester. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Experimental Protocol: IR

-

Technique: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is a modern, rapid technique that requires minimal sample preparation.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be collected and subtracted from the sample spectrum.

IR Spectral Analysis

The IR spectrum is dominated by strong absorptions from the two carbonyl groups. The presence of the keto-enol tautomer would be indicated by a broad O-H stretch around 3200-3600 cm⁻¹ and a shift of the C=O bands to lower wavenumbers due to conjugation.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3050 - 3090 | C-H Stretch | Aromatic C-H |

| ~ 2800 - 3000 | C-H Stretch | Aliphatic C-H (piperidine, ethyl, benzyl CH₂) |

| ~ 1745 | C=O Stretch | Ester Carbonyl |

| ~ 1720 | C=O Stretch | Ketone Carbonyl |

| ~ 1600, 1495, 1450 | C=C Stretch | Aromatic Ring |

| ~ 1180 | C-O Stretch | Ester C-O |

| ~ 1100 | C-N Stretch | Aliphatic Amine |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule, typically yielding the protonated molecular ion [M+H]⁺.

Experimental Protocol: MS

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump or through an LC system.

-

Ionization: Use positive ion mode ESI to generate protonated molecules.

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument to obtain an accurate mass.

MS Spectral Analysis

The analysis confirms the molecular weight and can reveal structural information through fragmentation patterns.

-

Molecular Formula: C₁₅H₁₉NO₃

-

Monoisotopic Mass: 261.1365 Da [2]* Expected Ion (ESI+): The primary ion observed will be the protonated molecule, [M+H]⁺.

-

Calculated m/z: 262.1438

-

-

Key Fragmentation Pathways:

-

Loss of the benzyl group: Fragmentation can lead to a peak corresponding to [M - C₇H₇]⁺ (m/z ~171).

-

Loss of the ethoxy group: A fragment corresponding to [M - OC₂H₅]⁺ (m/z ~216) may be observed.

-

Benzyl Cation: A prominent peak at m/z 91, corresponding to the stable tropylium cation [C₇H₇]⁺, is a hallmark of benzyl-containing compounds.

-

Summary of Spectroscopic Data

| Technique | Feature | Observed Value |

| ¹H NMR | Aromatic Protons | ~ 7.20 - 7.40 ppm (5H) |

| Ester -OCH₂- | ~ 4.15 ppm (quartet, 2H) | |

| Benzyl -CH₂- | ~ 3.60 ppm (singlet, 2H) | |

| ¹³C NMR | Ketone C=O | ~ 205.0 ppm |

| Ester C=O | ~ 169.0 ppm | |

| IR | Ester C=O Stretch | ~ 1745 cm⁻¹ |

| Ketone C=O Stretch | ~ 1720 cm⁻¹ | |

| MS (ESI+) | [M+H]⁺ | m/z ~ 262.14 |

Conclusion

The collective data from NMR, IR, and Mass Spectrometry provide a unique spectroscopic fingerprint for this compound. The ¹H and ¹³C NMR spectra confirm the complete carbon-hydrogen framework, while the distinct carbonyl stretching frequencies in the IR spectrum differentiate the ketone and ester functionalities. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight. Careful consideration of potential tautomerism is essential for accurate spectral interpretation. This comprehensive characterization is fundamental for ensuring material quality and is a prerequisite for its application in advanced chemical synthesis and drug discovery pipelines.

References

-

PubChem. Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride. National Center for Biotechnology Information. [Link]

-

PubChem. This compound hydrochloride. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the 1H NMR Spectrum of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate

Introduction

Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate is a versatile synthetic intermediate in medicinal chemistry, often utilized as a building block for the synthesis of various biologically active compounds.[1][2] Its structure combines a piperidone ring, a benzyl group, and an ethyl carboxylate moiety, leading to a rich and informative Nuclear Magnetic Resonance (NMR) spectrum. This guide provides a detailed analysis of the proton (¹H) NMR spectrum of this compound, offering insights into its structural features and the principles governing its spectral appearance. Understanding the ¹H NMR spectrum is crucial for confirming the identity and purity of the compound during synthesis and for further structural modifications.

Molecular Structure and Proton Environments

A thorough understanding of the molecule's three-dimensional structure is fundamental to interpreting its ¹H NMR spectrum. The piperidone ring can exist in various conformations, though a chair-like conformation is generally favored. The substituents on the ring can adopt either axial or equatorial positions, which significantly influences the chemical shifts and coupling constants of the ring protons. Due to the presence of a chiral center at the C3 position and the overall asymmetry of the molecule, all methylene protons on the piperidone ring are diastereotopic and, therefore, chemically non-equivalent.

Caption: Molecular structure of this compound with labeled proton environments.

Predicted ¹H NMR Spectrum Analysis

The following table summarizes the predicted ¹H NMR spectral data for this compound. The predictions are based on established chemical shift values, coupling constant theory, and data from analogous piperidone structures.[3][4]

| Protons | Label(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Ethyl CH₃ | Hk | ~1.2 | Triplet (t) | 3H | ~7.1 |

| Piperidone CH₂ | Hd, He | ~2.4 - 2.8 | Multiplet (m) | 2H | - |

| Piperidone CH₂ | Hf, Hg | ~2.8 - 3.2 | Multiplet (m) | 2H | - |

| Piperidone CH | Hc | ~3.4 - 3.6 | Multiplet (m) | 1H | - |

| Benzyl CH₂ | Hh, Hi | ~3.6 | Singlet (s) | 2H | - |

| Piperidone CH₂ | Ha, Hb | ~3.8 - 4.0 | Multiplet (m) | 2H | - |

| Ethyl CH₂ | Hj | ~4.1 | Quartet (q) | 2H | ~7.1 |

| Aromatic CH | H_aromatic | ~7.2 - 7.4 | Multiplet (m) | 5H | - |

Detailed Signal Interpretation

-

Ethyl Group (Hk and Hj): The ethyl ester protons give rise to two distinct signals. The methyl protons (Hk) are expected to appear as a triplet at approximately 1.2 ppm due to coupling with the adjacent methylene protons. The methylene protons (Hj) will appear as a quartet around 4.1 ppm, deshielded by the adjacent oxygen atom, and split by the methyl protons. The coupling constant for both signals should be around 7.1 Hz.

-

Aromatic Protons (H_aromatic): The five protons of the benzyl group's phenyl ring are expected to resonate in the aromatic region, typically between 7.2 and 7.4 ppm. Due to potential overlap and similar electronic environments, they will likely appear as a complex multiplet.

-

Benzyl Methylene Protons (Hh, Hi): The two methylene protons of the benzyl group are diastereotopic. However, they often appear as a sharp singlet around 3.6 ppm, especially in routine spectra, because their chemical shift difference is small and they are not coupled to any other protons.

-

Piperidone Ring Protons (Ha-g): The protons on the piperidone ring present the most complex region of the spectrum.

-

C3 Proton (Hc): This methine proton is adjacent to the carbonyl group and the ester, as well as being on a chiral center. It is expected to be a multiplet in the range of 3.4 - 3.6 ppm. Its splitting pattern will depend on the coupling with the two non-equivalent protons at C2.

-

C2 Protons (Ha, Hb): These two diastereotopic protons are adjacent to the nitrogen atom and the chiral center at C3. Their proximity to the electronegative nitrogen will shift them downfield to approximately 3.8 - 4.0 ppm. They will likely appear as a complex multiplet due to geminal coupling with each other and vicinal coupling with the C3 proton.

-

C5 and C6 Protons (Hd, He, Hf, Hg): The remaining four protons on the piperidone ring are also diastereotopic and will give rise to complex multiplets. The protons at C6 (Hf, Hg) are adjacent to the nitrogen and are expected between 2.8 and 3.2 ppm. The protons at C5 (Hd, He), adjacent to the carbonyl group, are expected to be in a similar region, around 2.4 - 2.8 ppm. The exact chemical shifts and coupling patterns will be highly dependent on the ring conformation.

-

Experimental Protocol for ¹H NMR Spectrum Acquisition

A standardized and reproducible protocol is essential for obtaining high-quality NMR data.

Sources

- 1. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate technical grade 52763-21-0 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹³C NMR Data of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate is a key intermediate in the synthesis of various pharmacologically active molecules. Its rigid piperidone core, substituted with both a bulky N-benzyl group and a flexible ethyl carboxylate moiety, makes it a versatile scaffold in medicinal chemistry. Accurate structural elucidation of this compound is paramount for ensuring the integrity of subsequent synthetic steps and the purity of final drug candidates. Among the array of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool for providing a detailed carbon fingerprint of the molecule.

This technical guide offers a comprehensive analysis of the ¹³C NMR spectrum of this compound. As Senior Application Scientists, we will not only present the spectral data but also delve into the underlying principles governing the chemical shifts, providing a robust framework for understanding the structure-spectrum correlation. This document is designed to be a self-validating resource, grounding its claims in established spectroscopic principles and referencing authoritative literature.

Molecular Structure and Carbon Numbering

To facilitate a clear and unambiguous discussion of the ¹³C NMR data, the carbon atoms in this compound are systematically numbered as depicted in the following diagram. This numbering scheme will be used consistently throughout this guide.

Caption: Molecular structure of this compound with IUPAC numbering.

Predicted ¹³C NMR Spectral Data

While a publicly available, raw experimental ¹³C NMR spectrum for this compound is not readily accessible, a highly accurate prediction of the chemical shifts can be made based on the analysis of structurally related compounds and established chemical shift rules. The following table summarizes the predicted ¹³C NMR chemical shifts for each carbon atom in the molecule, dissolved in a standard NMR solvent such as deuterochloroform (CDCl₃).

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification Highlights |

| C2 | ~55-60 | α-carbon to nitrogen, deshielded |

| C3 | ~50-55 | Methine carbon adjacent to two carbonyls |

| C4 | ~200-205 | Ketone carbonyl, highly deshielded |

| C5 | ~40-45 | Methylene carbon in the piperidine ring |

| C6 | ~55-60 | α-carbon to nitrogen, deshielded |

| C7 | ~60-65 | Benzylic methylene carbon |

| C8 | ~135-140 | Quaternary aromatic carbon (ipso-carbon) |

| C9, C13 | ~128-130 | Aromatic CH carbons (ortho) |

| C10, C12 | ~128-130 | Aromatic CH carbons (meta) |

| C11 | ~127-129 | Aromatic CH carbon (para) |

| C14 | ~170-175 | Ester carbonyl carbon |

| C15 | ~60-65 | Methylene carbon of the ethyl group |

| C16 | ~14-16 | Methyl carbon of the ethyl group |

In-Depth Spectral Analysis and Rationale

The predicted chemical shifts are rooted in the fundamental principles of NMR spectroscopy, where the electronic environment surrounding each carbon nucleus dictates its resonance frequency.

The Piperidine Ring (C2, C3, C4, C5, C6)

-

C4 (Ketone Carbonyl): The most downfield signal in the spectrum is unequivocally assigned to the ketone carbonyl carbon (C4), predicted to be in the range of 200-205 ppm.[1][2] The double bond to the highly electronegative oxygen atom results in significant deshielding.

-

C2 and C6 (α-Carbons to Nitrogen): The carbons directly attached to the nitrogen atom (C2 and C6) are expected to resonate at approximately 55-60 ppm. The electronegativity of the nitrogen atom withdraws electron density, causing a downfield shift. Their chemical equivalence in a time-averaged sense depends on the rate of ring inversion and the solvent.

-

C3 (Methine Carbon): This carbon is situated between the ketone and the ester functionalities. The electron-withdrawing effects of both carbonyl groups lead to a deshielded environment, with a predicted chemical shift of around 50-55 ppm.

-

C5 (Methylene Carbon): As a β-carbon to the nitrogen and γ to the carbonyl group, C5 is the most shielded of the piperidine ring carbons, with an expected chemical shift in the range of 40-45 ppm.

The Benzyl Group (C7-C13)

-

C7 (Benzylic Methylene): The benzylic carbon (C7) is attached to the nitrogen atom and the phenyl ring. This position typically results in a chemical shift between 60-65 ppm.[3]

-

Aromatic Carbons (C8-C13): The aromatic carbons of the benzyl group will appear in the characteristic range of 125-140 ppm.[4]

-

C8 (ipso-Carbon): The quaternary carbon (C8) directly attached to the benzylic methylene group is expected to be the most deshielded of the aromatic carbons, around 135-140 ppm, due to the substituent effect.

-

C9, C10, C11, C12, C13 (Aromatic CH): The protonated aromatic carbons will have similar chemical shifts, typically between 127 and 130 ppm. Slight variations will arise due to their relative positions (ortho, meta, para) to the benzylic substituent.

-

The Ethyl Ester Group (C14, C15, C16)

-

C14 (Ester Carbonyl): The ester carbonyl carbon (C14) is predicted to resonate in the range of 170-175 ppm. This is a characteristic chemical shift for ester carbonyls and is less deshielded than the ketone carbonyl due to the electron-donating resonance effect of the adjacent oxygen atom.

-

C15 (OCH₂): The methylene carbon of the ethyl group (C15), being directly attached to the electronegative oxygen atom, will be deshielded and is expected to appear around 60-65 ppm.

-

C16 (CH₃): The terminal methyl carbon (C16) of the ethyl group is the most shielded carbon in the entire molecule, with a predicted chemical shift in the aliphatic region of 14-16 ppm.

Experimental Protocol for ¹³C NMR Data Acquisition

The following protocol provides a standardized workflow for obtaining a high-quality ¹³C NMR spectrum of this compound.

I. Sample Preparation

-

Weighing: Accurately weigh approximately 20-50 mg of the purified compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Homogenization: Ensure complete dissolution by gentle vortexing or inversion. The solution should be clear and free of any particulate matter.

-

Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the spectrum to the residual solvent peak.

II. NMR Spectrometer Setup and Data Acquisition

The following is a general procedure for a modern NMR spectrometer (e.g., Bruker Avance series). Specific parameters may vary depending on the instrument.

Caption: A streamlined workflow for acquiring ¹³C NMR data.

-

Instrument Initialization: Insert the sample into the magnet and lock the spectrometer on the deuterium signal of the solvent.

-

Tuning and Matching: Tune and match the ¹³C probe to the correct frequency to ensure optimal signal detection.

-

Experiment Setup: Select a standard ¹³C NMR experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).

-

Acquisition Parameters:

-

Number of Scans (ns): Due to the low natural abundance of ¹³C, a sufficient number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically sufficient for qualitative analysis. For quantitative analysis, a longer delay (5 x T₁) is necessary.

-

Spectral Width (sw): Set a spectral width that encompasses the expected range of chemical shifts (e.g., 0-220 ppm).

-

-

Data Acquisition: Start the acquisition using the appropriate command (e.g., zg).

III. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm or the appropriate solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

-

Peak Picking: Identify and label the chemical shifts of all significant peaks.

Conclusion

This in-depth technical guide provides a comprehensive overview of the ¹³C NMR data for this compound. By combining predicted spectral data with a thorough analysis grounded in fundamental NMR principles and data from related structures, we have offered a robust framework for the structural characterization of this important synthetic intermediate. The detailed experimental protocol further equips researchers with a practical workflow for obtaining high-quality ¹³C NMR spectra. Adherence to these guidelines will ensure the scientific integrity and reliability of data in research and drug development endeavors.

References

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

-

PubMed Central. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

-

PubChem. This compound. [Link]

-